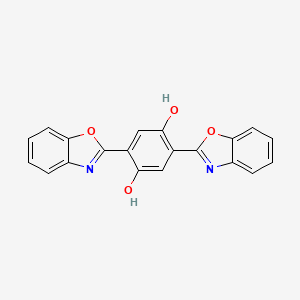
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- is a chemical compound with the molecular formula C20H12N2O4 and a molecular weight of 344.32 g/mol . It is known for its unique structure, which includes two benzoxazole groups attached to a benzenediol core. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- can be synthesized through a series of chemical reactions. One common method involves the reaction of 1,4-benzenediol with 2-aminophenol in the presence of a dehydrating agent to form the benzoxazole rings . The reaction typically requires elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The benzoxazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of optical brighteners and as a component in polymeric materials.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- involves its interaction with specific molecular targets. The benzoxazole rings can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound can interact with proteins, altering their conformation and activity .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Another compound with benzoxazole groups, used as a fluorescent dye.
2,5-Bis(2-benzoxazolyl)thiophene: Similar structure but with a thiophene core, used in organic electronics.
Uniqueness
1,4-Benzenediol, 2,5-bis(2-benzoxazolyl)- is unique due to its benzenediol core, which provides distinct chemical properties and reactivity compared to other benzoxazole-containing compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
33450-11-2 |
|---|---|
Fórmula molecular |
C20H12N2O4 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
2,5-bis(1,3-benzoxazol-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C20H12N2O4/c23-15-10-12(20-22-14-6-2-4-8-18(14)26-20)16(24)9-11(15)19-21-13-5-1-3-7-17(13)25-19/h1-10,23-24H |
Clave InChI |
DZXFKANCARFDPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3O)C4=NC5=CC=CC=C5O4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



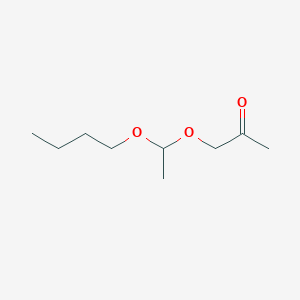
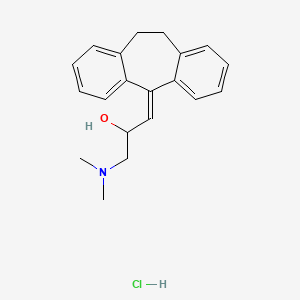
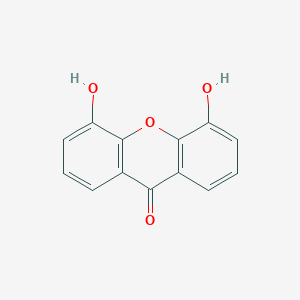

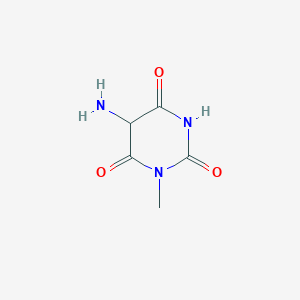
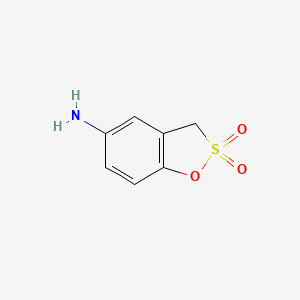
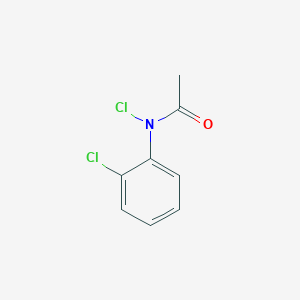
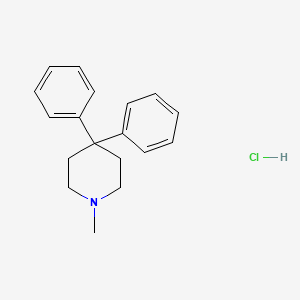
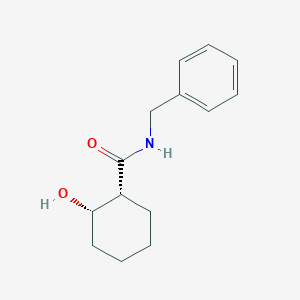
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
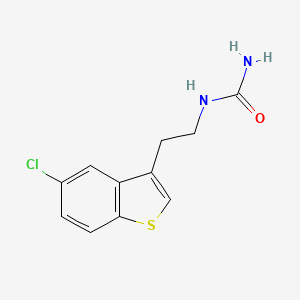

![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
